4,5-Dichloro-2-fluorobenzaldehyde
Overview
Description
4,5-Dichloro-2-fluorobenzaldehyde is a chemical compound with the molecular formula C7H3Cl2FO . It has a molecular weight of 193 . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 4,5-Dichloro-2-fluorobenzaldehyde is 1S/C7H3Cl2FO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H . The InChI key is OXEVLIPBDBFQBA-UHFFFAOYSA-N .Chemical Reactions Analysis
Fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .Physical And Chemical Properties Analysis
4,5-Dichloro-2-fluorobenzaldehyde is a solid at room temperature . The storage temperature is between 2-8°C .Scientific Research Applications
Materials Science and Surface Modification
Researchers investigate the use of 4,5-Dichloro-2-fluorobenzaldehyde for modifying surfaces or creating functional materials. By grafting it onto polymers or solid supports, they can tailor surface properties, such as hydrophobicity or adhesion. This has implications in coatings, sensors, and biomaterials.
For more technical information, you can refer to the Thermo Scientific Chemicals product sheet for 4-Chloro-2-fluorobenzaldehyde , which shares similarities with 4,5-Dichloro-2-fluorobenzaldehyde. Additionally, you can find related compounds like 3,5-Dichloro-4-fluorobenzaldehyde and explore their applications in scientific literature .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
4,5-Dichloro-2-fluorobenzaldehyde is a derivative of fluorobenzaldehyde . Fluorobenzaldehydes are known to be used to make a variety of Schiff base compounds through a condensation reaction . These Schiff base compounds can act as ligands, binding to various metal ions . Therefore, the primary targets of 4,5-Dichloro-2-fluorobenzaldehyde could be these metal ions, which play crucial roles in various biological processes.
Mode of Action
The compound likely interacts with its targets through a nucleophilic aromatic substitution reaction . In this reaction, a nucleophile attacks an aromatic ring carbon, leading to the substitution of a halogen atom . This mechanism is common in aryl halides, a group to which 4,5-Dichloro-2-fluorobenzaldehyde belongs .
Biochemical Pathways
Schiff base compounds have been reported to exhibit antimicrobial properties , suggesting that they may interfere with microbial growth and survival pathways.
Result of Action
The molecular and cellular effects of 4,5-Dichloro-2-fluorobenzaldehyde’s action would depend on the specific Schiff base compounds formed and their interactions with metal ions. Some Schiff base compounds derived from fluorobenzaldehydes have shown antimicrobial properties , suggesting that 4,5-Dichloro-2-fluorobenzaldehyde could potentially have similar effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemical species could influence the action, efficacy, and stability of 4,5-Dichloro-2-fluorobenzaldehyde. For instance, the rate of nucleophilic aromatic substitution reactions can be influenced by the polarity of the solvent and the strength of the nucleophile .
properties
IUPAC Name |
4,5-dichloro-2-fluorobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEVLIPBDBFQBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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